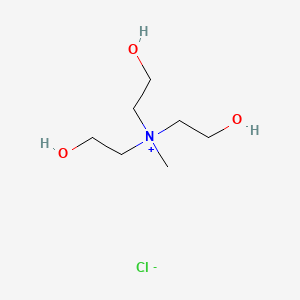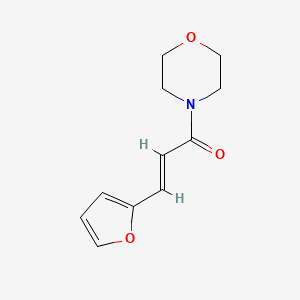
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid: is a chemical compound with the molecular formula C30H62O9 and a molecular weight of 566.80788 . This compound is a mixture of esters derived from decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves esterification reactions. The process typically includes the reaction of decanoic acid, hexanoic acid, and octanoic acid with trimethylolpropane in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired esters .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The raw materials, including decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane, are mixed in the appropriate ratios and subjected to esterification. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
化学反応の分析
Types of Reactions: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Reduction: The esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The esters can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: Yields decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane.
Reduction: Produces the corresponding alcohols.
Transesterification: Forms new esters depending on the alcohol used.
科学的研究の応用
Chemistry: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is used as a solvent and reagent in organic synthesis .
Biology: In biological research, this compound is used to study lipid metabolism and its effects on cellular processes .
Industry: Industrially, it is used as a plasticizer, lubricant, and additive in various formulations, including cosmetics, coatings, and adhesives .
作用機序
The mechanism of action of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves its interaction with lipid membranes and enzymes. The esters can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, they can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases . The compound’s effects on cellular pathways, including the Akt-mTOR axis, have been studied in the context of lipid metabolism and insulin signaling .
類似化合物との比較
Trimethylolpropane tricaprylate/tricaprate: Similar in structure but with different fatty acid components.
Glycerol triacetate: Another ester used as a plasticizer and solvent.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer.
Uniqueness: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is unique due to its specific combination of fatty acids and trimethylolpropane, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, from industrial formulations to biological research .
特性
CAS番号 |
68130-52-9 |
|---|---|
分子式 |
C30H62O9 |
分子量 |
566.8 g/mol |
IUPAC名 |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChIキー |
ZJZWENHCONOIDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
正規SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
Key on ui other cas no. |
68130-52-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)




![N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617793.png)





